4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (R)-
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Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, ®- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidoisoquinoline structure, followed by the introduction of the ethyl, methyl, and dimethoxy groups. The final step involves the formation of the imino group and the addition of the hydrochloride salt to obtain the monohydrochloride form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, ®- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, ®- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, ®- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (S)-: The enantiomer of the compound , with similar but distinct biological activity.
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives: Compounds with variations in the functional groups attached to the core structure, leading to different chemical and biological properties.
Uniqueness
The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-6-ethyl-3-methyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, ®- lies in its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
108445-56-3 |
---|---|
Molecular Formula |
C26H32ClN3O3 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
(6R)-6-ethyl-9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H31N3O3.ClH/c1-8-19-11-18-12-22(31-6)23(32-7)13-20(18)21-14-24(28(5)26(30)29(19)21)27-25-16(3)9-15(2)10-17(25)4;/h9-10,12-14,19H,8,11H2,1-7H3;1H/t19-;/m1./s1 |
InChI Key |
SGMJWCCBAKZWOV-FSRHSHDFSA-N |
Isomeric SMILES |
CC[C@@H]1CC2=CC(=C(C=C2C3=CC(=NC4=C(C=C(C=C4C)C)C)N(C(=O)N13)C)OC)OC.Cl |
Canonical SMILES |
CCC1CC2=CC(=C(C=C2C3=CC(=NC4=C(C=C(C=C4C)C)C)N(C(=O)N13)C)OC)OC.Cl |
Origin of Product |
United States |
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